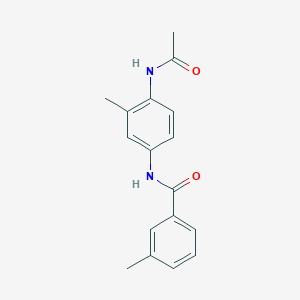
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CPP-115, is a small molecule drug that belongs to the class of GABA aminotransferase inhibitors. It has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
作用機序
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity. This decrease in neuronal activity can help in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can help in the treatment of addiction and anxiety.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows for the selective inhibition of this enzyme, leading to an increase in GABA levels. However, one of the limitations of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the study of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide to increase its purity and yield. Additionally, the development of more soluble forms of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can help in its administration in lab experiments.
Conclusion
In conclusion, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is a small molecule drug that has shown potential in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain can help in the treatment of epilepsy, addiction, and anxiety. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other neurological disorders.
合成法
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process. Firstly, 2-oxopyrrolidine-1-acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to form the desired product, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. The purity of the product can be increased using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels leads to a decrease in neuronal activity, which can help in the treatment of epilepsy, addiction, and anxiety.
特性
IUPAC Name |
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-7-3-4-7)6-11-5-1-2-9(11)13/h7H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOISXTTBWYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)


![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)






